molecular formula C25H52N2O11 B1682602 t-Boc-N-amido-PEG9-Amine CAS No. 890091-43-7

t-Boc-N-amido-PEG9-Amine

Cat. No. B1682602
M. Wt: 556.7 g/mol
InChI Key: RTTGVFBQUXJWJG-UHFFFAOYSA-N
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Description

T-Boc-N-amido-PEG9-Amine is a PEG derivative containing an amino group and a Boc-protected amino group . It is a monodisperse PEG reagent . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

T-Boc-N-amido-PEG9-Amine is used in the synthesis of antibody-drug conjugates (ADCs) . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG9-Amine is C25H52N2O11 . The molecular weight is 556.69 g/mol . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .


Chemical Reactions Analysis

The amino group in t-Boc-N-amido-PEG9-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG9-Amine has a boiling point of 609.8±55.0°C at 760 mmHg . Its density is 1.082±0.1 g/cm3 . It is soluble in DCM, DMF, DMSO, and water . It appears as a pale yellow or colorless oily liquid .

Scientific Research Applications

  • Nanoparticle Functionalization : A study by Latham and Williams (2006) describes the synthesis of a trifluoroethylester-PEG-thiol ligand for creating water-soluble, chemically functional nanoparticles. The ligand allows attachment of primary-amine-containing molecules like t-Boc-N-amido-PEG9-Amine through amide bond formation, enabling the functionalization of Au and FePt nanoparticles for various applications, including biotin and fluorescamine attachment (Latham & Williams, 2006).

  • Synthesis of Amphiphilic Conetwork Gels : Nutan et al. (2017) report on the synthesis of multi-responsive amphiphilic conetwork (APCN) gels and hydrogels of biodegradable polymers. These materials, which can include t-Boc-N-amido-PEG9-Amine, show controlled composition, degradation, and release behavior, making them suitable for controlled release and tissue engineering applications (Nutan et al., 2017).

  • Catalytic Amide Formation : A review by Lundberg et al. (2014) covers methods for the catalytic formation of amides from carboxylic acids and amines, a process relevant to the synthesis of compounds like t-Boc-N-amido-PEG9-Amine. This process is crucial for producing synthetic amides used in various biological and synthetic structures (Lundberg et al., 2014).

  • N-Acyl-tert-Butyl-Carbamates in Cross-Coupling Reactions : Szostak et al. (2016) discuss the use of N-acyl-tert-butyl-carbamates in enabling the development of amide bond N-C cross-coupling reactions. This study highlights the intrinsic twist in these molecules around the N-C(O) axis, relevant to the structural understanding of compounds like t-Boc-N-amido-PEG9-Amine (Szostak et al., 2016).

  • Calcium Initiators for Lactide Polymerization : Chisholm et al. (2004) explore the use of monomeric amide or aryloxide complexes in the ring-opening polymerizations of lactide. Their findings can inform the synthesis and polymerization behavior of amide-containing compounds like t-Boc-N-amido-PEG9-Amine (Chisholm et al., 2004).

  • PEG Silane Immobilization for Biomedical Applications : A study by Kohler et al. (2004) focuses on the synthesis and application of a trifluoroethylester-terminal poly(ethylene glycol) silane, similar in functionalization to t-Boc-N-amido-PEG9-Amine. This work is relevant to the development of nanoparticles for MRI and controlled drug delivery (Kohler et al., 2004).

Future Directions

T-Boc-N-amido-PEG9-Amine is a promising compound in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs) . Its use as a PEG-based PROTAC linker also opens up new possibilities in targeted protein degradation .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTGVFBQUXJWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405128
Record name Boc-PEG-amine (n=9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG9-Amine

CAS RN

890091-43-7
Record name Boc-PEG-amine (n=9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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